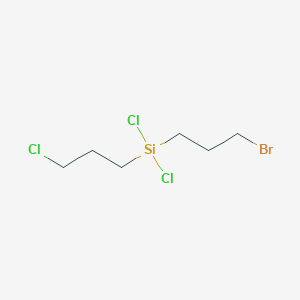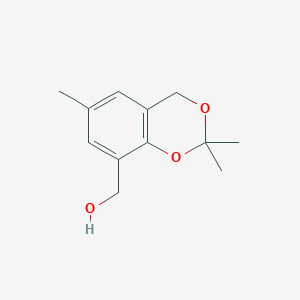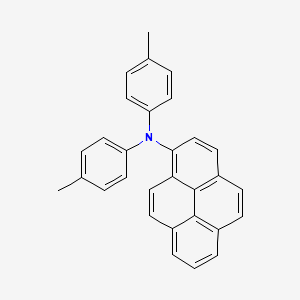
N-(4-Bromobenzoyl)-2-methyl-D-leucyl-2-methyl-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Bromobenzoyl)-2-methyl-D-leucyl-2-methyl-L-leucine: is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromobenzoyl group attached to a leucine derivative, making it a valuable subject for research in organic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromobenzoyl)-2-methyl-D-leucyl-2-methyl-L-leucine typically involves the following steps:
Formation of 4-Bromobenzoyl Chloride: This is achieved by reacting 4-bromobenzoic acid with thionyl chloride or oxalyl chloride under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the bromobenzoyl group, converting it to a benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology:
Biochemical Studies: It is used in studies to understand enzyme-substrate interactions and protein-ligand binding due to its unique structure.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Wirkmechanismus
The mechanism of action of N-(4-Bromobenzoyl)-2-methyl-D-leucyl-2-methyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can facilitate binding to active sites, while the leucine derivatives can enhance the compound’s stability and bioavailability. The compound may inhibit or activate specific pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
4-Bromobenzoic Acid: Shares the bromobenzoyl group but lacks the leucine derivatives.
Bromfenac: A nonsteroidal anti-inflammatory drug with a similar bromobenzoyl structure but different pharmacological properties
3-(4-Bromobenzoyl)prop-2-enoic Acid: Used in the synthesis of heterocyclic compounds, highlighting its versatility.
Uniqueness: N-(4-Bromobenzoyl)-2-methyl-D-leucyl-2-methyl-L-leucine is unique due to the combination of the bromobenzoyl group with leucine derivatives, which imparts specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
184770-11-4 |
|---|---|
Molekularformel |
C21H31BrN2O4 |
Molekulargewicht |
455.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-[(4-bromobenzoyl)amino]-2,4-dimethylpentanoyl]amino]-2,4-dimethylpentanoic acid |
InChI |
InChI=1S/C21H31BrN2O4/c1-13(2)11-20(5,23-17(25)15-7-9-16(22)10-8-15)18(26)24-21(6,19(27)28)12-14(3)4/h7-10,13-14H,11-12H2,1-6H3,(H,23,25)(H,24,26)(H,27,28)/t20-,21+/m1/s1 |
InChI-Schlüssel |
FWKBIODFPUQXJW-RTWAWAEBSA-N |
Isomerische SMILES |
CC(C)C[C@](C)(C(=O)N[C@@](C)(CC(C)C)C(=O)O)NC(=O)C1=CC=C(C=C1)Br |
Kanonische SMILES |
CC(C)CC(C)(C(=O)NC(C)(CC(C)C)C(=O)O)NC(=O)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one](/img/structure/B14265054.png)
![2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14265061.png)

![4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide](/img/structure/B14265068.png)

![{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid](/img/structure/B14265084.png)



![4-[(Anthracen-9-YL)methyl]pyridine](/img/structure/B14265119.png)
![2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)-](/img/structure/B14265124.png)
![Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl-](/img/structure/B14265125.png)

